molecular formula C12H12ClNO2S B1322327 4-Benzenesulfonyl-phenylamine hydrochloride CAS No. 1185294-60-3

4-Benzenesulfonyl-phenylamine hydrochloride

Cat. No.: B1322327
CAS No.: 1185294-60-3
M. Wt: 269.75 g/mol
InChI Key: XWJLQRFZPCHKLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonyl-phenylamine hydrochloride typically involves the reaction of benzenesulfonyl chloride with phenylamine (aniline). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 ]

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid:

[ \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 \cdot \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonyl-phenylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Benzenesulfonyl-phenylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzenesulfonyl-phenylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Used as a reagent in organic synthesis.

    Phenylamine (aniline): A precursor for various chemical compounds.

    Sulfanilamide: An antibiotic with a similar sulfonyl group.

Uniqueness

4-Benzenesulfonyl-phenylamine hydrochloride is unique due to its specific combination of a sulfonyl group and an aromatic amine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in scientific research .

Properties

IUPAC Name

4-(benzenesulfonyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLQRFZPCHKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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